molecular formula C16H28O B12657495 2-Cyclopentadecen-1-one, 3-methyl- CAS No. 22442-01-9

2-Cyclopentadecen-1-one, 3-methyl-

Cat. No.: B12657495
CAS No.: 22442-01-9
M. Wt: 236.39 g/mol
InChI Key: RLAOJKCSTGZACZ-CCEZHUSRSA-N
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Description

2-Cyclopentadecen-1-one, 3-methyl- is an organic compound with the molecular formula C16H28O. It is a colorless liquid that is primarily used in the fragrance industry due to its musky odor. This compound is also known for its stability and biodegradability, making it a popular choice in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentadecen-1-one, 3-methyl- can be synthesized through several methods. One common approach involves the enantioselective addition of chiral methyl cuprate to (E)-2-cyclopentadecen-1-one . This method yields ®-muscone with high enantiomeric excess. Another method includes the use of the Nazarov cyclization reaction from divinyl ketones .

Industrial Production Methods

In industrial settings, the compound is often synthesized using chemical synthesis techniques that follow the principles of green chemistry. This involves constructing complex chemical compounds from simpler ones while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentadecen-1-one, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopentadecen-1-one, 3-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is widely used in the fragrance industry as a base note in perfumery due to its musky odor

Mechanism of Action

The mechanism of action of 2-Cyclopentadecen-1-one, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s musky odor is attributed to its ability to bind to olfactory receptors, triggering a sensory response. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Muscone: Similar in structure and odor, muscone is another musky compound used in perfumery.

    Civetone: Known for its strong musky odor, civetone is also used in the fragrance industry.

    Exaltolide: A macrocyclic musk with a similar scent profile

Uniqueness

2-Cyclopentadecen-1-one, 3-methyl- stands out due to its excellent stability, biodegradability, and powerful musky odor. These properties make it a preferred choice in various applications, particularly in the fragrance industry .

Properties

CAS No.

22442-01-9

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(2E)-3-methylcyclopentadec-2-en-1-one

InChI

InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h14H,2-13H2,1H3/b15-14+

InChI Key

RLAOJKCSTGZACZ-CCEZHUSRSA-N

Isomeric SMILES

C/C/1=C\C(=O)CCCCCCCCCCCC1

Canonical SMILES

CC1=CC(=O)CCCCCCCCCCCC1

Origin of Product

United States

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